molecular formula C28H22ClN3O4S2 B12009227 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 617696-48-7

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12009227
CAS No.: 617696-48-7
M. Wt: 564.1 g/mol
InChI Key: DBKHUCPKVUKSIB-IZHYLOQSSA-N
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Description

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a chlorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chlorobenzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential therapeutic applications due to its unique structure, which may interact with specific biological targets. Additionally, it finds use in the industry for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Compared to similar compounds, 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include those with thiazolidinone or indole moieties, such as 2-thioxo-4-thiazolidinone and indole-2-carboxamide. the presence of the chlorobenzyl group and the specific arrangement of functional groups in this compound confer distinct chemical and biological properties .

Properties

CAS No.

617696-48-7

Molecular Formula

C28H22ClN3O4S2

Molecular Weight

564.1 g/mol

IUPAC Name

2-[(3Z)-3-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C28H22ClN3O4S2/c1-2-36-19-13-11-18(12-14-19)30-23(33)16-31-22-10-6-4-8-20(22)24(26(31)34)25-27(35)32(28(37)38-25)15-17-7-3-5-9-21(17)29/h3-14H,2,15-16H2,1H3,(H,30,33)/b25-24-

InChI Key

DBKHUCPKVUKSIB-IZHYLOQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O

Origin of Product

United States

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